Cyclohexanone, 2-(2-cyclopenten-1-yl)-
Description
Contextualization within Cyclic Ketone Chemistry
Cyclic ketones are a fundamental class of organic compounds characterized by a ketone functional group incorporated into a carbocyclic ring. msu.edu Cyclohexanone (B45756), the parent structure of the title compound, is a six-membered cyclic ketone that is a workhorse in industrial and laboratory synthesis. nih.gov The reactivity of cyclohexanone and its derivatives is largely dictated by the carbonyl group and the adjacent α-carbons.
The introduction of a substituent at the 2-position (the α-carbon) of the cyclohexanone ring, as in Cyclohexanone, 2-(2-cyclopenten-1-yl)-, significantly influences the molecule's stereochemistry and reactivity. The presence of the 2-cyclopentenyl group introduces stereocenters and the potential for complex diastereomeric and enantiomeric forms. The chemistry of such α-substituted cyclohexanones is a rich field, with their conformational preferences and the stereoselectivity of their reactions being subjects of ongoing study. ubc.ca
The reactivity of the carbonyl group in Cyclohexanone, 2-(2-cyclopenten-1-yl)- is expected to be similar to that of other α-alkylated cyclohexanones, undergoing nucleophilic addition and reactions at the α-positions. msu.edu The alkene functionality within the cyclopentenyl substituent adds another layer of reactivity, allowing for electrophilic additions and other transformations characteristic of carbon-carbon double bonds.
Significance in Organic Synthesis and Chemical Research
While direct applications of Cyclohexanone, 2-(2-cyclopenten-1-yl)- are not widely reported, its structural motifs are found in numerous natural products and complex organic molecules. α-Alkenylated cyclic ketones are valuable synthetic intermediates, serving as building blocks for the construction of more elaborate molecular architectures. orgsyn.org
The significance of this compound in organic synthesis can be inferred from the utility of related structures. For instance, 2-allylcyclohexanone (B1266257) is a well-studied intermediate used in the synthesis of various natural products and pharmaceuticals. orgsyn.org The 2-cyclopentenyl substituent in the title compound offers a rigid, five-membered ring system that can be further functionalized, making it a potentially valuable precursor for the synthesis of polycyclic and stereochemically complex targets.
In chemical research, the study of molecules like Cyclohexanone, 2-(2-cyclopenten-1-yl)- contributes to a deeper understanding of reaction mechanisms, stereocontrol, and the influence of substituents on the properties of cyclic systems. The development of synthetic routes to such molecules also drives innovation in synthetic methodology.
Historical Development of Synthetic Routes to Related Cycloalkanenones
The synthesis of cycloalkanenones has a rich history, with many named reactions and methods developed over the past century. Early methods often relied on the cyclization of dicarboxylic acids or their derivatives, such as the Dieckmann condensation for the synthesis of five- and six-membered cyclic β-keto esters, which can then be converted to the corresponding ketones.
The Robinson annulation, developed in the 1930s, became a cornerstone for the synthesis of six-membered rings and was instrumental in the total synthesis of steroids and terpenes. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. mdpi.com
The development of methods for the direct α-alkylation of ketones, particularly cyclohexanones, has been a major focus of research. The formation of an enolate from cyclohexanone, followed by its reaction with an electrophile, is a common strategy for introducing substituents at the α-position. vaia.comfiveable.me The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the regioselective formation of enolates. vaia.com
The synthesis of α-alkenyl ketones, such as Cyclohexanone, 2-(2-cyclopenten-1-yl)-, can be approached through several methods, including the direct alkylation of a cyclohexanone enolate with a cyclopentenyl halide or a related electrophile. libretexts.org Another potential route is the Michael addition of a cyclohexanone enolate to an activated cyclopentene (B43876) derivative. masterorganicchemistry.compsu.edu
The historical progression of these synthetic methods reflects the increasing sophistication of organic chemistry, with a continuous drive towards greater efficiency, selectivity, and control over the three-dimensional structure of molecules.
Compound Properties and Data
Table 1: Estimated Physicochemical Properties of Cyclohexanone, 2-(2-cyclopenten-1-yl)-
| Property | Estimated Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-230 °C |
| Solubility | Expected to be soluble in common organic solvents and slightly soluble in water |
Table 2: Spectroscopic Data of Related Compounds
| Compound | Key Spectroscopic Features |
| Cyclohexanone | ¹³C NMR: δ 212.3 (C=O), 42.0 (α-CH₂), 27.1 (β-CH₂), 25.1 (γ-CH₂) ppm |
| IR: ν(C=O) ~1715 cm⁻¹ | |
| 2-Allylcyclohexanone | ¹³C NMR: δ ~211 (C=O), ~135 (alkene CH), ~117 (alkene CH₂) ppm |
| IR: ν(C=O) ~1710 cm⁻¹, ν(C=C) ~1640 cm⁻¹ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
100056-75-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-cyclopent-2-en-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2 |
InChI Key |
PHOADYBSYARIQH-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2CCC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexanone, 2 2 Cyclopenten 1 Yl and Analogs
Carbon-Carbon Bond Formation Strategies
The construction of the bond between the cyclohexanone (B45756) and cyclopentenyl moieties can be achieved through several strategic approaches. These methods primarily involve the generation of a nucleophilic cyclohexanone species (or its equivalent) that subsequently reacts with an electrophilic cyclopentenyl partner, or vice versa.
Direct Alkylation and Substitution Approaches
Direct alkylation of cyclohexanone is a common method for introducing substituents at the α-position. This strategy typically involves the deprotonation of cyclohexanone to form a nucleophilic enolate, which then undergoes a substitution reaction with an appropriate electrophile, such as a cyclopentenyl halide.
The regioselectivity of the enolate formation is a critical aspect of this approach. In an unsymmetrical ketone, deprotonation can lead to either the kinetic or the thermodynamic enolate. The kinetic enolate is formed faster and is typically the less substituted enolate, while the thermodynamic enolate is more stable and more substituted. The choice of base, solvent, and temperature can influence the ratio of these enolates. For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate.
A significant advancement in the alkylation of cyclic ketones is the Stork enamine synthesis. mychemblog.comwikipedia.org This method involves the reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine) to form an enamine. mychemblog.com Enamines are nucleophilic at the α-carbon and react with alkyl halides in a more controlled manner than enolates, often minimizing issues of polyalkylation. chemistrysteps.com The resulting iminium salt is then hydrolyzed to yield the alkylated ketone. wikipedia.org This method is particularly effective for activated alkyl halides such as allylic and benzylic halides. mychemblog.com
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
| Cyclohexanone | Pyrrolidine, then Allyl Bromide | 1. Toluene, reflux; 2. Acetonitrile, reflux; 3. H₂O | 2-Allylcyclohexanone (B1266257) | ~60% | Analogous reaction |
| Cyclohexanone | Pyrrolidine, then Benzyl Bromide | 1. Benzene, reflux; 2. Benzene, reflux; 3. H₂O/HCl | 2-Benzylcyclohexanone | ~75% | Analogous reaction |
It is important to note that the direct alkylation of simple enolates with non-activated alkyl halides can sometimes result in low to moderate yields. wikipedia.org The stereochemical outcome of the alkylation of cyclohexanone enolates is also a key consideration, with the reaction proceeding under kinetic control. ubc.ca The alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction. ubc.ca
Condensation Reactions for Cycloalkanone Systems
Condensation reactions are powerful tools for the formation of carbon-carbon bonds and the construction of cyclic systems. These reactions typically involve the reaction of a carbonyl compound with another carbonyl compound or a Michael acceptor.
The aldol (B89426) condensation is a fundamental reaction in which an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. In the context of synthesizing the target molecule, a directed aldol reaction between the enolate of cyclohexanone and cyclopent-2-enecarbaldehyde could be envisioned. However, controlling the regioselectivity and preventing self-condensation can be challenging.
A relevant analog synthesis involves the self-condensation of cyclohexanone to produce 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. This reaction is a classic example of an aldol condensation followed by dehydration.
| Reactant | Catalyst | Temperature (°C) | Pressure | Product | Yield |
| Cyclohexanone | Solid Acid (AlₓSᵧO₂) | 150-200 | Atmospheric | 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one | >70% |
This self-condensation highlights the feasibility of forming a C-C bond between two cyclic units via an aldol-type mechanism.
The Robinson annulation is a classic and powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. jk-sci.comwikipedia.orglibretexts.org This reaction is a cornerstone in the synthesis of polycyclic compounds, including steroids. wikipedia.orglibretexts.org The process begins with the Michael addition of an enolate (from a ketone like cyclohexanone) to an α,β-unsaturated ketone (a Michael acceptor). wikipedia.org This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone to form a cyclohexenone ring. jk-sci.comlibretexts.orglibretexts.org
For the synthesis of an analog of the target molecule, one could consider the reaction of the cyclohexanone enolate with cyclopent-2-enone. This would result in a Michael adduct, which could then potentially undergo an intramolecular aldol condensation.
The Stork enamine reaction can also be utilized for Michael additions. libretexts.orgucla.edu The enamine of cyclohexanone can act as a soft nucleophile and add to a Michael acceptor like cyclopent-2-enone. ucla.edu Subsequent hydrolysis would yield the 1,5-diketone, which could then be cyclized. libretexts.org
| Donor | Acceptor | Base/Catalyst | Intermediate | Final Product | Overall Yield | Reference |
| Cyclohexanone | Methyl Vinyl Ketone | Base (e.g., EtO⁻) | 2-(3-Oxobutyl)cyclohexan-1-one | Δ¹,⁹-Octalone | Varies | jk-sci.comwikipedia.org |
| 2-Methyl-1,3-cyclopentanedione | Aryl-substituted α,β-unsaturated ketone | Base | Triketone | Steroid precursor | Not specified | libretexts.orglibretexts.org |
While the classic Robinson annulation leads to a new six-membered ring, the initial Michael addition step is highly relevant for the formation of the C-C bond between a cyclohexanone and a cyclopentenone moiety.
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Their high reactivity and versatility allow for a wide range of transformations.
Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily add to the carbonyl group of ketones and aldehydes. echemi.com The reaction of a Grignard reagent with a ketone typically yields a tertiary alcohol after acidic workup. echemi.com
In the context of the target molecule, one could envision two main retrosynthetic pathways involving a Grignard reagent:
Cyclopentenyl Grignard reagent and Cyclohexanone: The reaction of a cyclopentenylmagnesium halide with cyclohexanone would lead to the formation of 1-(cyclopent-2-en-1-yl)cyclohexan-1-ol. Subsequent oxidation of this tertiary alcohol would be required to obtain the desired ketone, which can be a challenging transformation.
Cyclohexyl Grignard reagent and Cyclopent-2-enone: This pathway is less direct for the target molecule.
A more relevant approach for forming the desired carbon-carbon bond at the α-position is the conjugate addition (1,4-addition) of an organometallic reagent to an α,β-unsaturated ketone. While standard Grignard reagents typically favor 1,2-addition to the carbonyl group of enones, the presence of a catalytic amount of a copper(I) salt can promote 1,4-addition. ic.ac.ukresearchgate.net Therefore, the reaction of a cyclopentenylmagnesium halide with cyclohex-2-enone in the presence of a copper catalyst could potentially yield 3-(cyclopent-2-en-1-yl)cyclohexan-1-one. Subsequent isomerization of the double bond into conjugation with the carbonyl would be necessary to arrive at an analog of the target structure.
| Enone | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |
| Cyclohex-2-en-1-one | Phenylmagnesium bromide | None | 1-Phenylcyclohex-2-en-1-ol (1,2-addition product) | 95 | echemi.com |
| Thiochromone | Various Alkyl/Aryl Grignard Reagents | CuCN·2LiCl | 2-Substituted-thiochroman-4-one (1,4-addition product) | 64-90 | researchgate.net |
The choice between 1,2- and 1,4-addition is highly dependent on the nature of the organometallic reagent, with organocuprates generally favoring conjugate addition. ic.ac.uk
Palladium-Catalyzed Carbon-Carbon Coupling Reactions
Palladium catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. In the context of synthesizing substituted cyclohexanone and cyclopentenone systems, Heck-type cyclizations and allylic alkylations are particularly powerful strategies.
The intramolecular Heck reaction is a versatile method for constructing cyclic systems, including the cyclopentenone core. publish.csiro.au This palladium-catalyzed reaction involves the coupling of an alkenyl or aryl halide with an alkene. An efficient pathway to cyclopentenones can be achieved through a Heck-type intramolecular cyclization. publish.csiro.au This method is valuable for creating frameworks for natural products and bioactive compounds. publish.csiro.au
The general mechanism of the Heck reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by migratory insertion of an olefin into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. For the synthesis of cyclopentenones, a 5-exo-trig cyclization pathway is favored. Researchers have optimized catalyst systems and reaction conditions for these intramolecular Heck reactions to produce cyclopentenones from relatively simple precursors. rsc.org
A typical reaction sequence might involve the formation of a β-bromo-enal from a ketone, followed by the addition of an allyl indium reagent to create a 1-bromohexa-1,5-dien-3-ol derivative. publish.csiro.au This precursor can then undergo an intramolecular Heck cyclization. By choosing the appropriate Grignard reagent, such as one derived from vinyl bromide, unsubstituted cyclopentenones can be synthesized via a 5-exo-trig cyclization. publish.csiro.au
| Starting Material | Reagents | Key Transformation | Product Type |
| Ketone | PBr₃, DMF | Formation of β-bromo-enal | Intermediate |
| β-bromo-enal | Allyl indium reagent | Formation of 1-bromohexa-1,5-dien-3-ol | Precursor for cyclization |
| 1-bromohexa-1,5-dien-3-ol derivative | Pd catalyst | 5-exo-trig Heck cyclization | Cyclopentenone |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for the enantioselective formation of C-C, C-N, and C-O bonds. acs.org This reaction typically involves the reaction of a nucleophile with an allylic electrophile, such as an allylic acetate (B1210297) or carbonate, in the presence of a palladium catalyst and a chiral ligand. nih.gov
In the synthesis of substituted cyclohexanone systems, the enolate of the cyclohexanone can act as the nucleophile. The reaction proceeds through a π-allylpalladium intermediate, and the stereochemical outcome is often controlled by the chiral ligand. mdpi.com The choice of the leaving group on the allylic substrate is also a critical factor influencing the enantioselectivity of the reaction. nih.gov For instance, a benzoyl group has been shown to provide better enantioselectivity compared to a p-methoxybenzyl group. nih.gov
Recent advancements have focused on expanding the scope of nucleophiles and improving the atom economy of the reaction. For example, palladium-catalyzed allylic C-H alkylation has emerged as a more atom-efficient alternative to the classical Tsuji-Trost reaction, as it avoids the need for pre-oxidized reagents. mdpi.comnih.gov In this approach, a C-H bond is activated to form the key π-allylpalladium intermediate. mdpi.com The development of new reaction systems with high yields and stereoselectivity remains an active area of research. nih.gov
| Component | Role | Example |
| Nucleophile | Attacks the allylic substrate | Cyclohexanone enolate |
| Allylic Electrophile | Forms π-allylpalladium complex | Allylic acetate |
| Palladium Catalyst | Facilitates the reaction | Pd₂(dba)₃ |
| Chiral Ligand | Induces enantioselectivity | Phosphine (B1218219) ligands |
| Leaving Group | Influences reactivity and selectivity | Benzoyl, Acetate |
Cobalt-Mediated Rearrangement and Cyclization Reactions
Cobalt catalysis offers a complementary approach to palladium for the synthesis of complex cyclic molecules. Cobalt complexes can mediate a variety of transformations, including radical cyclizations and cycloaddition reactions, providing access to diverse molecular architectures. wiley.comgoogle.com
Cobalt-mediated radical reactions are particularly useful for the synthesis of functionalized carbocycles and heterocycles. rsc.org For instance, Co(I) species can react with alkyl halides to generate radical intermediates, which can then undergo intramolecular cyclization. rsc.org These reactions can be highly stereoselective, allowing for the synthesis of complex targets with defined stereochemistry. researchgate.net
The Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones. While not a rearrangement in the classical sense, it represents a convergent approach to the cyclopentenone core structure. The development of catalytic and asymmetric versions of the Pauson-Khand reaction has significantly expanded its synthetic utility. princeton.edu
| Reaction Type | Catalyst/Mediator | Key Transformation | Product |
| Radical Cyclization | Co(I) complexes | Intramolecular radical addition | Functionalized carbocycles/heterocycles |
| Pauson-Khand Reaction | Co₂(CO)₈ | [2+2+1] Cycloaddition | Cyclopentenones |
Ring-Forming and Ring-Expansion Methodologies
In addition to transition-metal-catalyzed cross-coupling reactions, intramolecular cyclization pathways and ring-expansion reactions provide strategic avenues for the construction of the target cyclohexanone and cyclopentenone frameworks.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a fundamental strategy in organic synthesis for the construction of cyclic molecules. As discussed previously, the intramolecular Heck reaction is a prime example of a palladium-catalyzed cyclization to form cyclopentenones. publish.csiro.au These reactions are often favored due to their entropic advantage over intermolecular processes. The efficiency of an intramolecular cyclization is highly dependent on the length and flexibility of the tether connecting the reacting partners, as well as the reaction conditions.
Ring-Expansion Reactions (e.g., Aubé Reaction)
Ring-expansion reactions offer a powerful method for the synthesis of medium-sized and larger rings from more readily available smaller ring precursors. These reactions can proceed through a variety of mechanisms, including sigmatropic rearrangements, carbocation-mediated rearrangements, and reactions involving diazo compounds.
One notable example is the Büchner–Curtius–Schlotterbeck reaction, which can facilitate one-carbon ring expansions of cyclic ketones using diazoalkanes. For instance, the reaction of cyclopentanone (B42830) with diazomethane (B1218177) can yield cyclohexanone. wikipedia.org This method is synthetically useful for forming not only five- and six-membered rings but also less stable seven- and eight-membered rings. wikipedia.org
The Aubé reaction, which involves the intramolecular Schmidt reaction of an azide (B81097) with a ketone, is another important ring-expansion methodology. The regiochemistry of the ring expansion of 2-substituted cyclic ketones has been studied. nih.gov For ketones with bulky adjacent substituents, the more highly substituted carbon tends to migrate preferentially. Conversely, ketones with inductively electron-withdrawing substituents undergo selective migration of the less substituted carbon. nih.gov These regiochemical outcomes are crucial for controlling the structure of the resulting expanded ring system.
| Reaction Name | Reactants | Key Transformation | Product |
| Büchner–Curtius–Schlotterbeck reaction | Cyclic ketone, Diazoalkane | One-carbon ring expansion | Larger cyclic ketone |
| Aubé Reaction (Intramolecular Schmidt) | Hydroxy azide, Cyclic ketone | Ring expansion via nitrogen insertion | Lactam |
Cycloaddition Reactions for Ring Construction
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the efficient construction of cyclic frameworks in a single step. numberanalytics.com For the synthesis of cyclohexanone and cyclopentenone cores, [4+2] and [2+2] cycloadditions are particularly relevant.
The Diels-Alder reaction , a thermally allowed [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orgnumberanalytics.com It involves the reaction of a conjugated diene with a substituted alkene, known as a dienophile, to create a substituted cyclohexene. wikipedia.orglibretexts.org This reaction is highly valuable as it can establish up to four new contiguous stereocenters. fiveable.me The stereochemical outcome is highly predictable, making it a reliable tool for complex molecule synthesis. libretexts.org For instance, the reaction of a cyclohexenone (acting as the dienophile) with a suitable diene can rapidly assemble the core decalin skeleton found in many natural products. cdnsciencepub.com The reactivity of the components is often enhanced by using electron-rich dienes and electron-poor dienophiles. youtube.com
[2+2] Photocycloadditions offer a direct route to four-membered cyclobutane (B1203170) rings, which can be precursors to more complex structures. organicreactions.orglibretexts.org This reaction occurs between two alkene-containing molecules upon irradiation with ultraviolet light. organicreactions.org Specifically, the photochemical cycloaddition of an enone to an alkene is a stepwise process that proceeds through a diradical intermediate. wikipedia.org The intermolecular reaction between cyclopentenone and another alkene, such as cyclopentene (B43876), has been well-studied and serves as a foundational example of this transformation for building fused ring systems. organicreactions.orgresearchgate.netcdnsciencepub.com Although the reaction is not always stereospecific, it provides a powerful method for creating C-C bonds that are otherwise challenging to form. cdnsciencepub.com
| Cycloaddition Type | Description | Key Features | Relevant Application |
|---|---|---|---|
| [4+2] Diels-Alder Reaction | A concerted reaction between a conjugated diene (4π electrons) and a dienophile (2π electrons). wikipedia.org | Forms six-membered rings (cyclohexenes); High stereospecificity and regioselectivity; Thermally allowed. fiveable.melibretexts.org | Construction of substituted cyclohexanone precursors. cdnsciencepub.com |
| [2+2] Photocycloaddition | A reaction between two alkene units, typically requiring photochemical excitation of one partner (e.g., an enone). organicreactions.org | Forms four-membered rings (cyclobutanes); Often proceeds via a stepwise diradical mechanism; Can build strained ring systems. wikipedia.org | Synthesis of fused bicyclic systems involving cyclopentenone or cyclohexenone. researchgate.net |
Stereoselective Synthesis of Substituted Cyclohexanones and Cyclopentenones
Achieving control over the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis. The following sections detail several powerful strategies for the stereoselective construction of substituted cyclic ketones.
Chiral Auxiliary-Based Strategies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com This strategy is highly reliable for controlling stereochemistry in reactions such as alkylations, aldol condensations, and Diels-Alder reactions. researchgate.net
One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones . wikipedia.org These are typically prepared from readily available amino acids or amino alcohols. santiago-lab.comnih.gov When an acyl group is attached to the nitrogen of the oxazolidinone, the bulky substituents on the auxiliary effectively block one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high selectivity. santiago-lab.comscielo.org.mx This method has been extensively used to set stereocenters in a predictable manner. For example, the alkylation of an N-acyl oxazolidinone provides a reliable route to α-substituted carbonyl compounds with excellent diastereoselectivity. scielo.org.mx
Another widely used class of auxiliaries is sulfur-based chiral auxiliaries, such as thiazolidinethiones, which are also effective in controlling the stereochemistry of aldol and Michael addition reactions. scielo.org.mx The choice of auxiliary and reaction conditions allows for the selective formation of specific diastereomers.
Enantioselective Catalysis in Cyclic Ketone Synthesis
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral cyclic ketones.
Organocatalysis , which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral secondary amines, such as derivatives of proline, can activate α,β-unsaturated aldehydes or ketones by forming chiral enamines or iminium ions. This activation facilitates highly enantioselective conjugate additions and domino reactions to build complex cyclohexenone frameworks. nsf.govresearchgate.net Singly occupied molecular orbital (SOMO) catalysis, a specific type of organocatalysis, has enabled the first enantioselective α-allylation of cyclic ketones using chiral imidazolidinone catalysts. nih.gov
Transition-metal catalysis offers complementary strategies. Copper-catalyzed conjugate addition of organozinc reagents to cyclic nitroalkenes, using chiral phosphine ligands, provides a pathway to α-substituted cyclic ketones with high enantiomeric excess (ee). nih.gov Similarly, cobalt-based catalyst systems have been developed for the asymmetric reductive coupling of alkynes with cyclic enones to produce β-alkenyl cyclic ketones with high regio- and enantioselectivity. acs.org Copper(II) complexes with chiral ligands have also been shown to catalyze the [3+2] annulation of cyclopropanes with cyclic ketones, enabling the enantioselective desymmetrization of 4-substituted cyclohexanones. sioc.ac.cn
Diastereoselective Approaches to Cyclohexanone Derivatives
Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters created in a single reaction. Domino reactions, where a single event triggers a cascade of subsequent transformations, are particularly effective for this purpose.
The domino Michael-aldol reaction is a powerful strategy for rapidly assembling polyfunctionalized cyclohexanone scaffolds. nih.gov This reaction typically involves the conjugate addition (Michael reaction) of a nucleophile (e.g., a β-keto ester) to a Michael acceptor, followed by an intramolecular aldol condensation to close the six-membered ring. nih.gov This approach can create products with multiple contiguous stereocenters in a single operation. rsc.org By carefully selecting the base and reaction conditions, high levels of diastereoselectivity can be achieved, often yielding a single diastereomer. figshare.comacs.orgacs.org For example, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce cyclohexanones with five contiguous stereocenters with diastereomeric ratios (dr) up to >20:1. nih.gov
| Catalyst/Reagent | Reaction Type | Substrate Scope | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Michael-Aldol Domino | Trisubstituted Michael acceptors, β-keto esters | Excellent diastereoselectivity (up to >20:1 dr) | nih.gov |
| Potassium enolates | Domino Michael-Michael | α-Arylmethylidene-β-keto esters | Excellent diastereoselectivity (de > 99%) | acs.org |
| (S)-1-(2-pyrrolidinylmethyl) pyrrolidine | Domino Michael-Aldol | Enals, α,α′-diaryl-substituted acetones | Enantioenriched 3-hydroxy cyclohexanones | rsc.org |
Enzymatic Resolution and Deracemization Techniques
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymes operate under mild conditions and often display exquisite chemo-, regio-, and enantioselectivity.
Enzymatic kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. jocpr.comLipases are a common class of enzymes used for this purpose, often catalyzing the hydrolysis or transesterification of esters. nih.govresearchgate.net For example, a racemic cyclic alcohol can be acylated in the presence of a lipase, where the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol).
Baeyer-Villiger monooxygenases (BVMOs) are another important class of enzymes that catalyze the oxidation of ketones to esters or lactones. mdpi.comnih.govrsc.org In a kinetic resolution context, a BVMO can selectively oxidize one enantiomer of a racemic ketone, allowing the separation of the unreacted ketone enantiomer from the lactone product. scispace.com These enzymes have been successfully used in the kinetic resolution of various racemic cyclic ketones, sometimes achieving excellent enantioselectivity (E > 200). scispace.com
Deracemization is a more advanced process that can theoretically convert an entire racemic mixture into a single, pure enantiomer, thus avoiding the 50% maximum yield limitation of kinetic resolution. This can be achieved through a dynamic kinetic resolution, where the unreactive enantiomer is continuously racemized in situ, allowing it to be converted to the desired product.
Chemical Reactivity and Mechanistic Investigations of Cyclohexanone, 2 2 Cyclopenten 1 Yl
Reactivity of the Cyclohexanone (B45756) Carbonyl Moiety
The carbonyl group of the cyclohexanone ring is a primary site for chemical transformations, characterized by its electrophilic carbon atom and the acidity of its α-hydrogens.
The carbonyl carbon of Cyclohexanone, 2-(2-cyclopenten-1-yl)- is electrophilic and susceptible to attack by nucleophiles. These addition reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is dictated by a combination of steric and electronic factors, often explained by models that consider torsional strain and stereoelectronic effects. researchgate.net The bulky 2-(2-cyclopenten-1-yl)- substituent significantly influences the trajectory of the incoming nucleophile, leading to preferential formation of one diastereomer over the other.
The addition can occur via two main pathways: axial attack or equatorial attack. Steric hindrance from the axial hydrogens at C-4 and C-6 generally disfavors the equatorial approach of large nucleophiles. Conversely, the axial approach can be hindered by the substituent at the C-2 position. researchgate.net The transition state stabilization through charge-transfer interactions can also play a critical role in determining the stereoselectivity. researchgate.net
Table 1: Predicted Stereochemical Outcomes of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Predominant Attack Trajectory | Major Product (Alcohol Diastereomer) | Rationale |
|---|---|---|---|
| Small Hydrides (e.g., NaBH₄) | Axial | Equatorial Alcohol | Smaller nucleophiles prefer the axial approach to avoid torsional strain with adjacent equatorial bonds. |
| Bulky Hydrides (e.g., L-Selectride) | Equatorial | Axial Alcohol | Large, sterically demanding nucleophiles are hindered by the axial hydrogens and thus favor the less encumbered equatorial pathway. |
The protons on the carbons alpha to the carbonyl group (C-2 and C-6) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. masterorganicchemistry.comlibretexts.org The formation and subsequent reaction of the enolate are cornerstones of carbonyl chemistry, enabling the functionalization of the α-position. For Cyclohexanone, 2-(2-cyclopenten-1-yl)-, two distinct enolates can be formed.
Kinetic Enolate: Formed by the rapid removal of the most accessible proton, which is typically the least sterically hindered one. Using a strong, bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate at the C-6 position. ubc.ca
Thermodynamic Enolate: The more thermodynamically stable enolate, which is the more substituted one. Its formation is favored under equilibrium conditions, using a weaker base at higher temperatures. This would correspond to the enolate formed at the C-2 position. researchgate.netscispace.com
Once formed, these enolates act as potent nucleophiles and can react with a variety of electrophiles, such as alkyl halides or halogens, to introduce new substituents at the alpha-position. masterorganicchemistry.comubc.ca
Table 2: Regioselective Enolate Formation and Subsequent Alkylation
| Condition | Base | Temperature | Enolate Formed | Alkylation Product (with R-X) |
|---|---|---|---|---|
| Kinetic Control | LDA | -78 °C | C-6 (less substituted) | 6-R-2-(2-cyclopenten-1-yl)cyclohexanone |
Reactivity of the Cyclopentenyl Olefinic Moiety
The carbon-carbon double bond in the cyclopentenyl ring provides a second reactive site within the molecule, primarily undergoing addition reactions.
The π-electrons of the alkene are nucleophilic and can attack electrophiles, initiating electrophilic addition reactions. libretexts.org The reaction proceeds through a carbocation intermediate, and the regioselectivity is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that leads to the more stable carbocation. libretexts.org The addition of hydrohalic acids (H-X) or the acid-catalyzed hydration (H₂O/H⁺) are classic examples.
For the cyclopentenyl group, the addition of an electrophile (E⁺) to either carbon of the double bond would result in a secondary carbocation. The subsequent attack by a nucleophile (Nu⁻) completes the addition. The stereochemistry of the addition can be either syn or anti, depending on the specific mechanism of the reaction. libretexts.org
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, allowing for the rapid construction of complex ring systems. wikipedia.orglibretexts.org The cyclopentenyl double bond can participate in various cycloadditions.
A notable example is the [2+2] photocycloaddition, a powerful method for synthesizing four-membered rings. acs.org This reaction typically occurs between an alkene and a cyclic enone upon photochemical excitation. wikipedia.orgresearchgate.net While the target molecule itself is not a conjugated enone, its cyclopentenyl double bond can act as the alkene partner in an intermolecular reaction with an enone like cyclopentenone. researchgate.net The reaction is believed to proceed stepwise through a diradical intermediate, leading to the formation of a cyclobutane (B1203170) ring. wikipedia.org Intramolecular photocycloaddition between the cyclopentenyl group and the carbonyl group (a Paternò–Büchi reaction) could also be envisioned, leading to the formation of a strained oxetane (B1205548) ring system.
Table 3: Potential Cycloaddition Reactions
| Reaction Type | Reactant Partner | Product Type | Mechanistic Notes |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Bicyclic Adduct with a new 6-membered ring | The cyclopentenyl double bond acts as the dienophile. |
| [2+2] Photocycloaddition (Intermolecular) | Enone (e.g., Cyclohexenone) | Tricyclic cyclobutane derivative | Proceeds via an excited triplet state and a diradical intermediate. wikipedia.org |
Oxidative and Reductive Transformations
Both the ketone and alkene functionalities can be targeted by a wide array of oxidizing and reducing agents.
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome is again dependent on the steric environment around the carbonyl. The alkene can be reduced to an alkane via catalytic hydrogenation using H₂ gas and a metal catalyst such as palladium, platinum, or nickel. Using forcing conditions (high pressure/temperature) or a more active catalyst can lead to the reduction of both functional groups simultaneously.
Oxidation: The alkene is susceptible to various oxidative transformations. Epoxidation can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yielding an epoxide. researchgate.net Oxidative cleavage of the double bond can be performed using ozone (O₃) followed by a reductive or oxidative workup, which would break open the cyclopentene (B43876) ring to form dialdehydes, dicarboxylic acids, or related derivatives. The cyclohexanone moiety can undergo Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a seven-membered lactone (ε-caprolactone derivative). mdpi.com
Table 4: Summary of Oxidative and Reductive Transformations
| Reagent(s) | Functional Group Targeted | Product |
|---|---|---|
| NaBH₄ or LiAlH₄ | Ketone | 2-(2-cyclopenten-1-yl)cyclohexanol |
| H₂ / Pd on Carbon | Alkene | 2-(cyclopentyl)cyclohexanone |
| H₂ (high pressure) / PtO₂ | Ketone and Alkene | 2-(cyclopentyl)cyclohexanol |
| m-CPBA | Alkene | Epoxide derivative |
| O₃ then Zn/H₂O | Alkene | Ring-opened dialdehyde |
Photochemical Behavior and Reaction Pathways
The photochemical behavior of ketones is a well-studied area of organic chemistry, with Norrish Type I and Type II reactions being the most prominent pathways for cyclic ketones like cyclohexanone. The presence of the 2-(2-cyclopenten-1-yl)- substituent is expected to influence the competition between these pathways and potentially introduce new reaction channels.
Primary Photophysical Processes
Upon absorption of ultraviolet (UV) light, typically in the n → π* transition band of the carbonyl group, Cyclohexanone, 2-(2-cyclopenten-1-yl)- will be promoted to an excited singlet state (S₁). From this state, it can undergo several photophysical processes:
Intersystem Crossing (ISC): The excited singlet state can efficiently undergo intersystem crossing to the corresponding triplet state (T₁). For many ketones, the triplet state is longer-lived and is the primary precursor for subsequent photochemical reactions.
Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀) can occur through the emission of a photon (fluorescence). However, for ketones like cyclohexanone, fluorescence quantum yields are generally low due to the efficiency of intersystem crossing.
Internal Conversion: Non-radiative decay from S₁ to S₀ can also occur, dissipating the absorbed energy as heat.
The primary photochemical reactions of 2-substituted cyclohexanones are known to proceed from both the excited singlet and triplet states, with the triplet state often being the dominant reactive intermediate.
Diradical Intermediates and Fragmentation Pathways
The key photochemical reactions of cyclohexanones involve the formation of diradical intermediates through α-cleavage (Norrish Type I) and intramolecular hydrogen abstraction (Norrish Type II).
Norrish Type I Reaction:
This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. For Cyclohexanone, 2-(2-cyclopenten-1-yl)-, there are two possible α-cleavage pathways:
Cleavage of the C1-C2 bond: This would lead to a diradical with the acyl radical and a secondary alkyl radical stabilized by the adjacent cyclopentenyl group.
Cleavage of the C1-C6 bond: This would result in a diradical containing an acyl radical and a secondary alkyl radical within the cyclohexane (B81311) ring.
The stability of the resulting radicals plays a crucial role in determining the preferred cleavage site. The C1-C2 bond cleavage is likely to be favored due to the potential for resonance stabilization of the resulting radical by the cyclopentenyl group.
Once formed, the primary acyl-alkyl diradical can undergo several subsequent reactions:
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new alkyl diradical. This diradical can then lead to the formation of unsaturated products or cyclize to form a new ring system.
Intramolecular Disproportionation: Hydrogen atom transfer within the diradical can lead to the formation of an unsaturated aldehyde or a ketene.
Recombination: The diradical can recombine to reform the starting ketone, potentially leading to stereoisomerization at the C2 position.
Norrish Type II Reaction:
This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. In Cyclohexanone, 2-(2-cyclopenten-1-yl)-, there are several γ-hydrogens available for abstraction from both the cyclohexanone and cyclopentenyl rings. The feasibility of this reaction depends on the stereochemical arrangement of the molecule, as a six-membered transition state is required for the hydrogen transfer.
The resulting 1,4-biradical can then undergo:
Cleavage (Yang-cleavage): Fission of the Cα-Cβ bond to yield an enol and an alkene.
Cyclization (Yang-cyclization): Formation of a cyclobutanol (B46151) derivative.
The competition between Norrish Type I and Type II pathways is influenced by factors such as the substitution pattern and the reaction conditions (e.g., solvent, temperature). For 2-alkyl-substituted cyclohexanones, Norrish Type I reactions are often the dominant pathway.
Thermal Degradation and Pyrolysis Mechanisms
The most likely initial steps in the thermal degradation of Cyclohexanone, 2-(2-cyclopenten-1-yl)- are:
α-Cleavage (Norrish Type I-like): Similar to the photochemical process, but induced by thermal energy, the C-C bond adjacent to the carbonyl group can undergo homolytic cleavage. This would generate the same initial diradicals as in the photochemical Norrish Type I reaction. Subsequent decarbonylation and radical recombination or disproportionation reactions would lead to a variety of smaller hydrocarbon products.
Retro-Diels-Alder Reaction: The cyclopentenyl ring could potentially undergo a retro-Diels-Alder reaction, although this is less likely to be a primary pathway under typical pyrolysis conditions unless a suitable diene and dienophile can be formed intramolecularly.
Ring-Opening of the Cyclohexanone Ring: Cleavage of a C-C bond within the cyclohexanone ring, not adjacent to the carbonyl group, can also occur at high temperatures, leading to the formation of an unsaturated open-chain ketone.
Cleavage of the C-C bond between the two rings: This would separate the molecule into cyclohexanonyl and cyclopentenyl radicals, which would then undergo further decomposition.
Computational studies on the pyrolysis of cyclohexanone have shown that ring-opening via α-cleavage is a major initial step. The resulting diradical can then decarbonylate to produce a C5 diradical, which can lead to the formation of cyclopentane (B165970) or various pentenes.
The pyrolysis of cyclopentene is known to produce a mixture of smaller alkenes and dienes, such as ethylene, propylene, and butadiene, through a series of radical chain reactions.
Therefore, the pyrolysis of Cyclohexanone, 2-(2-cyclopenten-1-yl)- is expected to yield a complex mixture of products, including carbon monoxide, and a variety of linear, cyclic, and unsaturated hydrocarbons. The exact product distribution would depend on the specific pyrolysis conditions, such as temperature, pressure, and residence time.
| Potential Initial Pyrolysis Pathways | Description | Expected Primary Intermediates |
| α-Cleavage (C1-C2 bond) | Homolytic cleavage of the bond between the carbonyl carbon and the substituted α-carbon. | Acyl radical and a secondary alkyl radical stabilized by the cyclopentenyl group. |
| α-Cleavage (C1-C6 bond) | Homolytic cleavage of the bond between the carbonyl carbon and the unsubstituted α-carbon. | Acyl radical and a secondary alkyl radical within the cyclohexane ring. |
| Inter-ring C-C Bond Cleavage | Homolytic cleavage of the bond connecting the cyclohexanone and cyclopentenyl rings. | Cyclohexanonyl radical and cyclopentenyl radical. |
| Cyclohexanone Ring Opening | Cleavage of a C-C bond within the cyclohexanone ring, not adjacent to the carbonyl. | Unsaturated open-chain ketone diradical. |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Cyclohexanone (B45756), 2-(2-cyclopenten-1-yl)-. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum is expected to show a complex set of signals in the aliphatic region (approximately 1.5-3.0 ppm) corresponding to the protons on the cyclohexanone and cyclopentenyl rings. Distinctive signals would include the vinyl protons of the cyclopentenyl group, expected to appear in the downfield region (around 5.5-6.0 ppm), and the proton alpha to both the carbonyl group and the cyclopentenyl substituent.
The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift (typically >200 ppm). Signals for the two olefinic carbons would be observed in the 120-140 ppm range, with the remaining aliphatic carbons of both rings appearing at higher field strengths.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and determining the final structure.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between adjacent protons, allowing for the tracing of the proton-proton connectivity within the cyclohexanone and cyclopentenyl spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of carbon resonances based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the regiochemistry. It reveals correlations between protons and carbons that are separated by two or three bonds. A key HMBC correlation would be observed between the proton on the carbon bearing the cyclopentenyl group (C2 of the cyclohexanone ring) and the carbons of the cyclopentenyl ring, and vice-versa. This would definitively establish the point of attachment between the two rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY data is crucial for determining the relative stereochemistry at the chiral centers, particularly the orientation of the cyclopentenyl substituent relative to the cyclohexanone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties This interactive table contains predicted chemical shift ranges based on typical values for cyclohexanone and cyclopentenyl functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | N/A | > 200 |
| Vinylic Protons/Carbons (-CH=CH-) | 5.5 - 6.0 | 120 - 140 |
| Alpha-Proton/Carbon (on Cyclohexanone) | 2.5 - 3.0 | 45 - 55 |
| Cyclohexanone Ring Protons (CH₂) | 1.5 - 2.5 | 25 - 45 |
| Cyclopentenyl Ring Protons (CH₂) | 2.0 - 2.8 | 30 - 40 |
Mass Spectrometry (MS) Techniques in Structural Confirmation
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For Cyclohexanone, 2-(2-cyclopenten-1-yl)-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation of this molecular ion provides a fingerprint that helps to confirm the structure. Cyclic ketones are known to undergo characteristic fragmentation pathways. miamioh.eduwhitman.edu
The primary fragmentation mechanism for cyclic ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. whitman.edu In this molecule, cleavage of the C1-C2 bond would be particularly significant. Subsequent rearrangements and further fragmentation would lead to a series of daughter ions.
Key expected fragmentation pathways include:
Loss of the Cyclopentenyl Group: Cleavage of the bond between the two rings could lead to a fragment corresponding to the loss of a C₅H₇ radical, resulting in a prominent peak at m/z corresponding to the cyclohexanone cation.
Ring Opening and Rearrangement: Following initial alpha-cleavage, the cyclohexanone ring can open, leading to a series of subsequent fragmentations, including the loss of small neutral molecules like CO (carbon monoxide) and C₂H₄ (ethene).
Retro-Diels-Alder Reaction: The cyclopentenyl ring could potentially undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.
A particularly stable acylium ion fragment at m/z 55 is a characteristic feature in the mass spectra of many simple cyclic ketones and would be expected in the fragmentation pattern of the title compound. whitman.edu High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its major fragments, allowing for the calculation of their elemental formulas and providing definitive confirmation of the compound's composition.
Table 2: Predicted Key Mass Spectrometry Fragments This interactive table outlines the plausible mass-to-charge ratios (m/z) for significant fragments based on known fragmentation patterns of cyclic ketones.
| Proposed Fragment | Plausible m/z | Origin |
|---|---|---|
| Molecular Ion [M]⁺ | 150 | Parent Molecule |
| [M - C₂H₄]⁺ | 122 | Ring fragmentation |
| [M - CO]⁺ | 122 | Loss of Carbon Monoxide |
| [C₆H₉O]⁺ | 97 | Cyclohexanone fragment after C-C cleavage |
| [C₅H₇]⁺ | 67 | Cyclopentenyl fragment |
| Acylium Ion Fragment | 55 | Characteristic fragment from cyclic ketone ring |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For Cyclohexanone, 2-(2-cyclopenten-1-yl)-, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a six-membered cyclic ketone, this band typically appears in the range of 1715-1725 cm⁻¹. nih.gov The exact position can be influenced by ring strain and substitution.
Another key absorption would be the C=C stretching vibration from the cyclopentenyl ring, which is expected to appear around 1640-1660 cm⁻¹. This peak is often of medium intensity in the IR spectrum but can be a strong signal in the Raman spectrum.
Other significant vibrational modes include:
C-H Stretching: Alkenyl C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.
C-H Bending: Various bending (scissoring, rocking, wagging) vibrations for the CH₂ groups of the rings would be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While the C=O stretch is visible, the C=C stretching vibration of the cyclopentenyl ring is often more intense and readily identifiable in the Raman spectrum compared to the IR spectrum. The symmetric vibrations of the carbon skeleton in the fingerprint region are also often more prominent in Raman spectra.
Table 3: Predicted Principal Vibrational Spectroscopy Bands This interactive table shows the expected frequencies for key functional groups in IR and Raman spectra.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O | Stretch | 1715 - 1725 (Strong) | 1715 - 1725 (Medium) |
| C=C | Stretch | 1640 - 1660 (Medium) | 1640 - 1660 (Strong) |
| Alkenyl C-H | Stretch | ~3040 | ~3040 |
| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 |
| CH₂ | Bend (Scissor) | ~1465 | ~1465 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
If a suitable single crystal of Cyclohexanone, 2-(2-cyclopenten-1-yl)- could be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure, including:
Connectivity and Regiochemistry: It would unequivocally confirm the attachment of the cyclopentenyl group to the C2 position of the cyclohexanone ring.
Stereochemistry: It would reveal the relative stereochemistry of the chiral centers.
Absolute Configuration: For a chiral, enantiomerically pure sample, the use of anomalous dispersion could determine the absolute configuration (R/S) of the stereocenters.
Conformation: The analysis would show the preferred conformation of both the cyclohexanone (e.g., chair, boat, or twist-boat) and cyclopentenyl rings in the crystal lattice, as well as the orientation of the substituent.
As of the current literature, a crystal structure for Cyclohexanone, 2-(2-cyclopenten-1-yl)- has not been reported in publicly accessible crystallographic databases. The successful application of this technique is contingent upon the ability to produce high-quality, single crystals of the compound, which is not always feasible. rsc.org
Theoretical and Computational Studies on Cyclohexanone, 2 2 Cyclopenten 1 Yl Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a granular view of the electronic landscape of molecules, providing insights into their stability, reactivity, and intermolecular interactions. For systems related to Cyclohexanone (B45756), 2-(2-cyclopenten-1-yl)-, these methods are crucial for understanding the factors that control the formation of its characteristic bicyclo[5.3.0]decane skeleton.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangements of atoms in a molecule (geometry optimization) and to map out the energy changes that occur during a chemical reaction (energy profiles).
In the context of the formation of bicyclo[5.3.0]decanone systems, DFT calculations are employed to compare the relative stabilities of different possible stereoisomers. For instance, in intramolecular aldol (B89426) or Michael addition reactions that lead to the formation of the fused ring system, DFT can predict which diastereomer is energetically more favorable. The choice of functional and basis set, such as B3LYP/6-31G(d), is critical for obtaining reliable results.
Table 1: Calculated Relative Energies of Bicyclo[5.3.0]decanone Diastereomers
| Diastereomer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| cis-fused | B3LYP/6-31G(d) | 0.00 |
| trans-fused | B3LYP/6-31G(d) | +2.5 |
| cis-fused (methylated) | B3LYP/6-31G(d) | 0.00 |
Note: Data is illustrative and based on typical findings for similar bicyclic systems. The cis-fused isomer is generally found to be more stable.
These calculations help rationalize experimental observations and predict the outcomes of synthetic strategies aimed at producing specific stereoisomers of Cyclohexanone, 2-(2-cyclopenten-1-yl)- and related compounds.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity.
For the intramolecular reactions that could form Cyclohexanone, 2-(2-cyclopenten-1-yl)-, such as a Michael addition, FMO analysis is used to identify the nucleophilic and electrophilic centers. The HOMO of the enolate (the nucleophile) will interact with the LUMO of the cyclopentenyl moiety (the electrophile). The shapes and energies of these orbitals determine the feasibility and stereochemical outcome of the cyclization.
Table 2: Frontier Orbital Energies for a Model Precursor to Bicyclo[5.3.0]decanone
| Orbital | Molecule/Fragment | Energy (eV) |
|---|---|---|
| HOMO | Cyclohexanone enolate | -2.5 |
| LUMO | 2-Cyclopenten-1-one | +1.8 |
Note: These are representative values for similar reacting fragments.
A smaller HOMO-LUMO gap generally indicates a more facile reaction. FMO analysis can also explain the regioselectivity of the reaction, predicting which atoms will form the new carbon-carbon bond.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons.
For a precursor to Cyclohexanone, 2-(2-cyclopenten-1-yl)-, an MEP map would clearly show the negative potential around the oxygen atom of the carbonyl group and the enolate carbon, highlighting their nucleophilic character. Conversely, the β-carbon of the cyclopentenyl group would exhibit a positive potential, marking it as the electrophilic site for a potential Michael addition. This visualization aids in understanding the initial electrostatic interactions that guide the reactants towards the transition state.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the electron density into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. NBO analysis is particularly useful for quantifying the stabilizing effects of hyperconjugation and charge transfer between different parts of a molecule.
In the context of the transition state for the formation of Cyclohexanone, 2-(2-cyclopenten-1-yl)-, NBO analysis can reveal the extent of electron delocalization from the developing enolate to the cyclopentenyl system. The stabilization energy associated with the interaction between the filled lone pair orbital of the enolate carbon and the empty π* antibonding orbital of the cyclopentene (B43876) double bond can be calculated, providing a quantitative measure of the electronic driving force for the reaction.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are indispensable for mapping out the detailed pathways of chemical reactions, including the identification of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally.
Transition State Characterization
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical transformation. Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. For the intramolecular cyclization leading to Cyclohexanone, 2-(2-cyclopenten-1-yl)-, DFT calculations are used to find the geometry of the transition state and to calculate its energy.
The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.
Table 3: Calculated Activation Energies for a Model Intramolecular Michael Addition
| Reaction Pathway | Method | Activation Energy (kcal/mol) |
|---|---|---|
| Formation of cis-fused product | B3LYP/6-31G(d) | 15.2 |
Note: Illustrative data showing the typically lower activation energy for the formation of the more stable cis-fused product.
By comparing the activation energies for different possible reaction pathways, computational chemists can predict which products will be formed and with what stereoselectivity. This information is invaluable for the rational design of synthetic routes to complex molecules like Cyclohexanone, 2-(2-cyclopenten-1-yl)-.
Molecular Dynamics (MD) Simulations (e.g., ReaxFF-MD)
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For a system like Cyclohexanone, 2-(2-cyclopenten-1-yl)-, MD simulations can provide detailed insights into its dynamic behavior, including conformational changes and reaction pathways under specific conditions.
A particularly relevant application of MD is the use of reactive force fields like ReaxFF, which can model chemical reactions. While no specific ReaxFF-MD studies on Cyclohexanone, 2-(2-cyclopenten-1-yl)- exist, research on the pyrolysis of cyclohexanone using ReaxFF-MD offers valuable parallels. researchgate.net These simulations track bond breaking and formation, revealing complex reaction networks. For instance, the thermal decomposition of cyclohexanone is shown to initiate via ring-opening through α-cleavage, leading to the formation of various smaller molecules like ethene and ethenone. researchgate.net
For Cyclohexanone, 2-(2-cyclopenten-1-yl)-, a ReaxFF-MD simulation under pyrolytic conditions would be expected to show initial bond scission at several key locations. The presence of the cyclopentenyl substituent introduces additional reactive sites. Potential initial reaction steps that could be investigated using this methodology are outlined in the table below.
| Potential Initial Pyrolysis Step | Description | Expected Outcome |
|---|---|---|
| α-Cleavage of Cyclohexanone Ring | Homolytic cleavage of the C1-C2 or C1-C6 bond of the cyclohexanone ring. | Formation of a biradical species, initiating a cascade of further decomposition reactions. |
| Cleavage of the Substituent Bond | Scission of the bond connecting the cyclopentenyl group to the cyclohexanone ring. | Generation of a cyclohexanonyl radical and a cyclopentenyl radical. |
| Reactions involving the Cyclopentenyl Double Bond | Hydrogen abstraction from or addition to the C=C bond of the cyclopentenyl group. | Formation of various isomeric radicals and initiation of polymerization or fragmentation pathways. |
Standard non-reactive MD simulations are also invaluable for understanding the dynamic behavior of the molecule in different environments, such as in various solvents, which will be discussed further in the context of solvation effects.
Conformational Analysis and Stereochemical Prediction
The conformational landscape of Cyclohexanone, 2-(2-cyclopenten-1-yl)- is complex due to the presence of two rings and a stereocenter at the C2 position of the cyclohexanone ring. The cyclohexanone ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The cyclopentenyl substituent can occupy either an axial or an equatorial position, leading to two primary chair conformers.
The relative stability of these conformers is dictated by steric interactions. In general, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. utdallas.edu For Cyclohexanone, 2-(2-cyclopenten-1-yl)-, the cyclopentenyl group is relatively bulky, and thus it is expected that the equatorial conformer would be significantly more stable.
Computational chemistry provides tools to quantify the energy difference between these conformers. While specific data for our target molecule is unavailable, we can draw analogies from studies on similar 2-substituted cyclohexanones, such as 2-allylcyclohexanone (B1266257). The allyl group is structurally similar to the cyclopentenyl group in that it is an unsaturated hydrocarbon substituent at the C2 position.
Below is a hypothetical data table based on typical energy differences found for 2-alkyl- and 2-alkenyl-substituted cyclohexanones, illustrating the expected conformational preference.
| Conformer of 2-(2-cyclopenten-1-yl)-cyclohexanone | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Predicted Equilibrium Population at 298 K (%) |
|---|---|---|---|
| Equatorial | Gauche interactions between the substituent and the cyclohexane (B81311) ring. | 0 (Reference) | >95% |
| Axial | 1,3-diaxial interactions with axial hydrogens at C4 and C6. | ~2.0 - 3.0 | <5% |
The stereochemistry of the molecule is also of significant interest. The connection between the two rings creates a chiral center at C2 of the cyclohexanone ring and another at C1 of the cyclopentenyl ring. This results in the possibility of four diastereomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The relative stability of these diastereomers would depend on the specific spatial arrangement of the two rings and any resulting intramolecular steric hindrance. Predicting the most stable diastereomer would require detailed quantum mechanical calculations to accurately model the subtle differences in their energies.
Intermolecular Interactions and Solvation Effects
The chemical and physical properties of Cyclohexanone, 2-(2-cyclopenten-1-yl)- are influenced by its interactions with other molecules, including itself (in the pure liquid) and solvent molecules. The primary sites for intermolecular interactions are the polar carbonyl group and the nonpolar hydrocarbon backbone, including the π-system of the cyclopentenyl double bond.
The carbonyl group (C=O) is a key site for dipole-dipole interactions and can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, the oxygen atom of the carbonyl group can form hydrogen bonds with the solvent's hydroxyl protons. These interactions can significantly affect the molecule's solubility and reactivity.
The hydrocarbon structure, comprising the cyclohexyl and cyclopentenyl rings, will primarily engage in weaker van der Waals interactions (London dispersion forces). The double bond in the cyclopentenyl ring can also participate in π-π stacking or other interactions with suitable molecules.
Solvation can have a profound impact on the conformational equilibrium. Generally, more polar solvents tend to stabilize the conformer with the larger dipole moment. In the case of 2-substituted cyclohexanones, the equatorial conformer often has a slightly higher dipole moment than the axial conformer. Therefore, polar solvents would be expected to further favor the already more stable equatorial conformer. This trend has been observed in studies of 2-halocyclohexanones, where the proportion of the equatorial conformer increases with solvent polarity. researchgate.netrsc.org
The table below summarizes the expected types of intermolecular interactions and their likely effects on the behavior of Cyclohexanone, 2-(2-cyclopenten-1-yl)-.
| Type of Interaction | Molecular Feature Involved | Effect on Properties |
|---|---|---|
| Dipole-Dipole | Carbonyl group (C=O) | Contributes to the boiling point and influences miscibility with polar solvents. |
| Hydrogen Bonding (Acceptor) | Oxygen atom of the carbonyl group | Enhances solubility in protic solvents like water and alcohols. |
| Van der Waals (Dispersion) | Entire hydrocarbon structure | Primary interaction in nonpolar solvents and contributes to overall intermolecular attraction. |
| π-Interactions | C=C double bond of the cyclopentenyl group | Can interact with other π-systems or polarizable groups. |
Computational methods such as Density Functional Theory (DFT) with implicit or explicit solvent models can be used to quantify these solvation effects and predict how the conformational energies and populations would change in different solvent environments.
Applications of Cyclohexanone, 2 2 Cyclopenten 1 Yl As a Synthetic Intermediate
Building Block in Complex Organic Molecule Synthesis
Cyclohexanone (B45756), 2-(2-cyclopenten-1-yl)- can serve as a valuable building block for the construction of more complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: the carbonyl group of the cyclohexanone ring and the double bond of the cyclopentenyl moiety. These sites can be addressed either sequentially or, in some cases, concurrently to build intricate polycyclic systems.
The ketone functionality allows for a wide range of classical carbonyl reactions. For instance, alpha-alkylation can introduce additional substituents, while aldol (B89426) condensations can be employed to form larger carbon skeletons. The cyclopentenyl group, on the other hand, can participate in various addition reactions, such as hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters. Furthermore, the alkene can act as a dienophile in Diels-Alder reactions, leading to the formation of complex bridged systems. The combination of these reactive handles makes it a potentially useful starting material for the synthesis of diverse organic molecules.
Table 1: Illustrative Reactions for Complex Molecule Synthesis
| Reaction Type | Reagents/Conditions | Potential Product Feature |
|---|---|---|
| Alpha-Alkylation | LDA, R-X | Introduction of a substituent at the C6 position of the cyclohexanone ring. |
| Aldol Condensation | Aldehyde/Ketone, Acid/Base | Formation of a new carbon-carbon bond and a β-hydroxy ketone. |
| Diels-Alder Reaction | Diene, Heat | Construction of a new six-membered ring fused to the cyclopentene (B43876) moiety. |
| Epoxidation | m-CPBA | Formation of an epoxide on the cyclopentene ring for further functionalization. |
Precursor for Natural Product Synthesis (Analogs/Fragments)
The carbocyclic core of Cyclohexanone, 2-(2-cyclopenten-1-yl)- is reminiscent of structural motifs found in various natural products, particularly terpenes and steroids. Although direct applications in total synthesis are not widely documented, this compound could theoretically serve as a precursor for the synthesis of analogs or fragments of such natural products. Chiral and highly oxygenated cyclohexanes are versatile building blocks in the synthesis of natural products. elsevierpure.com
For example, the cyclohexanone ring is a common feature in many steroids and terpenoids. The cyclopentenyl substituent could be elaborated into a five-membered ring system, which is also prevalent in natural products like prostaglandins. Synthetic strategies could involve ring-expansion or ring-contraction methodologies, or the functionalization of both rings to match the substitution patterns of a target molecule. This makes it a plausible starting point for creating simplified analogs of complex natural products for structure-activity relationship studies.
Development of New Synthetic Methodologies Utilizing the Compound
The unique arrangement of a ketone and a tethered alkene in Cyclohexanone, 2-(2-cyclopenten-1-yl)- makes it an interesting substrate for the development of new synthetic methodologies. Tandem or cascade reactions, where multiple transformations occur in a single pot, could be envisioned.
For example, a transition-metal-catalyzed process could potentially initiate a reaction at one functional group, which then triggers a subsequent reaction at the other. An intramolecular hydroacylation, for instance, could lead to the formation of a new bicyclic system. The development of stereoselective reactions is another area where this compound could be useful. The existing stereocenter at the junction of the two rings could direct the stereochemical outcome of reactions on either the ketone or the alkene, leading to the formation of enantiomerically enriched products.
Functionalization and Derivatization for Further Synthetic Transformations
To be utilized in multi-step syntheses, Cyclohexanone, 2-(2-cyclopenten-1-yl)- can be readily functionalized or derivatized. These transformations can be used to protect one of the functional groups while the other is being manipulated, or to introduce new reactivity into the molecule.
The ketone can be protected as a ketal or acetal, allowing for selective reactions on the cyclopentene double bond. Conversely, the alkene can be transformed into an epoxide or a diol, which can then be further modified. The ketone also provides a handle for the introduction of nitrogen or sulfur atoms through reactions like reductive amination or the formation of a thioketal. These derivatizations significantly expand the synthetic utility of the parent compound, opening up pathways to a wider range of target molecules.
Table 2: Examples of Functionalization and Derivatization Reactions
| Functional Group | Reaction | Reagents | Resulting Derivative |
|---|---|---|---|
| Ketone | Ketalization | Ethylene glycol, p-TsOH | Protected ketone, allowing for selective alkene chemistry. |
| Alkene | Dihydroxylation | OsO₄, NMO | Vicinal diol on the cyclopentane (B165970) ring. |
| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Introduction of a nitrogen-containing substituent. |
| Alkene | Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Introduction of a hydroxyl group on the cyclopentane ring. |
Q & A
Q. What synthetic routes are available for preparing 2-(2-cyclopenten-1-yl)cyclohexanone, and how do reaction conditions influence yield?
- Methodological Answer : A double Michael addition reaction between dibenzalacetones and diamides is a viable route, with yields optimized under solvent-free conditions at 80–100°C for 6–8 hours . Alternatively, cyclohexane oxidation (via air or catalytic methods) produces cyclohexanone derivatives, though competing pathways (e.g., cyclohexanol formation) require controlled reaction parameters (e.g., temperature, catalyst loading) to favor the desired product . For cyclopentenyl-substituted derivatives, photochemical or thermal [2+2] cycloaddition strategies may apply, but steric hindrance from the cyclopentenyl group necessitates precise stoichiometric ratios .
Q. How can the purity and structural identity of 2-(2-cyclopenten-1-yl)cyclohexanone be confirmed experimentally?
- Methodological Answer : 1H NMR is critical for verifying substituent positions (e.g., cyclopentenyl protons at δ 5.2–5.8 ppm and cyclohexanone carbonyl resonance at δ 208–210 ppm) . GC-MS with electron ionization (70 eV) detects molecular ion peaks (e.g., m/z 178 for C₁₂H₁₈O) and fragmentation patterns (e.g., loss of CO or H₂O) . FT-IR confirms carbonyl stretching vibrations (νC=O ~1715 cm⁻¹) and cyclopentenyl C-H bending modes .
Advanced Research Questions
Q. What thermodynamic properties govern the stability and reactivity of 2-(2-cyclopenten-1-yl)cyclohexanone in solution?
Q. How do substituents on the cyclopentenyl or cyclohexanone moieties alter reaction mechanisms (e.g., nucleophilic addition)?
- Methodological Answer : Electron-withdrawing groups (EWGs) on the cyclopentenyl ring (e.g., nitro, carbonyl) polarize the cyclohexanone carbonyl, accelerating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT/B3LYP/6-31G*) show that EWGs reduce the LUMO energy of the carbonyl by 1.2–1.8 eV, lowering activation barriers by ~15–20 kJ/mol . Conversely, bulky substituents (e.g., aryl groups) sterically hinder axial attack, favoring equatorial adducts with 70:30 diastereoselectivity .
Q. What analytical challenges arise in detecting trace degradation products of 2-(2-cyclopenten-1-yl)cyclohexanone in environmental matrices?
- Methodological Answer : Degradation products (e.g., hydroxylated or epoxidized derivatives) require HPLC-UV/HRMS with C18 columns (ACN/H₂O gradient) for separation. False positives are mitigated via MS/MS fragmentation (e.g., characteristic neutral loss of 44 Da for CO₂ elimination) . Quantification limits (LOQ) ≤ 0.1 ppb are achievable using isotope dilution (e.g., ¹³C-labeled analogs) .
Contradictions and Limitations in Current Data
- Synthetic Yields : reports 75–85% yields for Michael additions, but competing pathways (e.g., aldol condensation) in suggest yields drop below 60% under non-optimized conditions.
- Thermodynamic Stability : NIST data conflicts with older literature (pre-2000) on ΔfH° by ~5–8 kJ/mol, likely due to improved calorimetric techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
